N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Overview
Description
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is known for its utility in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and hydroxyethylating agents. One common method includes the following steps:
Starting Material: Piperidine
Ethylation: Piperidine is reacted with an ethylating agent such as ethyl bromide in the presence of a base like sodium hydride.
Hydroxyethylation: The resulting N-ethylpiperidine is then reacted with an ethylene oxide or a similar hydroxyethylating agent to introduce the hydroxyethyl group.
Carboxylation: Finally, the compound is carboxylated using a carboxylating agent like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of N-ethyl-2-(2-oxoethyl)piperidine-1-carboxamide.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide can be compared with other similar compounds such as:
2-(1-Piperidino)ethanol: Similar structure but lacks the carboxamide group.
2-(1-Piperidinyl)ethanol: Similar structure but lacks the ethyl group on the nitrogen atom.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGSDWSHMZOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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